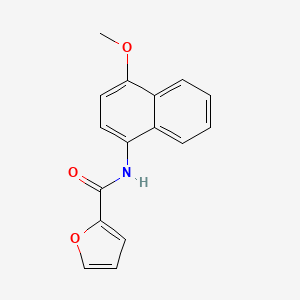

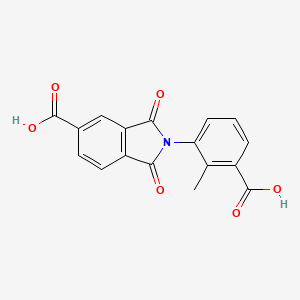

N-(4-methoxy-1-naphthyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of N-(4-methoxy-1-naphthyl)-2-furamide involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by further chemical processing to obtain the corresponding thioamide and subsequent compounds (Aleksandrov et al., 2017).

Molecular Structure Analysis

- The compound crystallizes in the triclinic space group with distinct unit cell parameters, demonstrating a specific molecular conformation stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Chemical Reactions and Properties

- The compound is subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, highlighting its reactivity under various chemical conditions (Aleksandrov et al., 2017).

Physical Properties Analysis

- Studies on similar compounds indicate significant solvatochromism, suggesting that this compound may exhibit varied spectral properties in different solvents (Demets et al., 2006).

Chemical Properties Analysis

- The compound's chemistry involves interaction with various nucleophiles, indicating its potential for diverse chemical transformations (Tsunoda et al., 1976).

Scientific Research Applications

Photophysical Study

A photophysical study of related chalcone derivatives, including 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one, shows strong phosphorescence emission in certain conditions, indicating potential applications in materials science for photophysical properties and applications in optical devices (Bangal et al., 1996).

Synthesis and Reactivity

In the synthesis and reactivity domain, N-(1-Naphthyl)furan-2-carboxamide was synthesized via a process involving naphthalen-1-amine and furan-2-carbonyl chloride, indicating methods for generating derivatives that might have utility in materials science or as intermediates in organic synthesis (Aleksandrov & El’chaninov, 2017).

Characterization of Derivatives

Characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1-yl substituents, via elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, alongside crystallography, suggests potential applications in the development of new materials or in the chemical analysis of complex compounds (Özer et al., 2009).

Application in Electrochromic Materials

Research on aromatic polyamides and polyimides bearing bulky ether pendent groups derived from 1-aryloxy-2,4-diaminobenzenes, including 1-(1-naphthoxy) derivatives, highlights the modification of polymers for enhanced solubility and thermal stability, potentially leading to applications in electrochromic devices and materials (Spiliopoulos & Mikroyannidis, 1996).

Potential Antibacterial and Antifungal Agents

A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and tested for their antibacterial and antifungal activities, showing significant results in some cases. This suggests potential applications of similar compounds in developing new antimicrobial agents (Helal et al., 2013).

properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-9-8-13(11-5-2-3-6-12(11)14)17-16(18)15-7-4-10-20-15/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUDNUVLOFWMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)